A Comprehensive Technical Guide to 2-(Diethoxyphosphoryl)acetic Acid
A Comprehensive Technical Guide to 2-(Diethoxyphosphoryl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Diethoxyphosphoryl)acetic acid, with the CAS Number 3095-95-2, is a versatile organophosphorus compound widely utilized as a key reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.[1] Its structural features, particularly the phosphonate group, make it and its derivatives valuable scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of 2-(Diethoxyphosphoryl)acetic acid, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in drug development with a focus on its role as a precursor to bioactive molecules.
Chemical and Physical Properties
2-(Diethoxyphosphoryl)acetic acid is a viscous liquid at room temperature, though it can also appear as a white to light yellow powder or lump.[2] It is characterized by the presence of a phosphonate group attached to an acetic acid moiety.
Table 1: Physicochemical Properties of 2-(Diethoxyphosphoryl)acetic Acid
| Property | Value | Reference(s) |
| CAS Number | 3095-95-2 | [1][3][4] |
| Molecular Formula | C6H13O5P | [1][4] |
| Molecular Weight | 196.14 g/mol | [1][4] |
| Appearance | Clear colorless to yellow viscous liquid; White or Colorless to Light yellow powder to lump | [1][2] |
| Boiling Point | 150 °C at 0.05 mmHg | [1] |
| Density | 1.220 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.445 | [1] |
| pKa | 3.48 ± 0.10 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [1] |
Synthesis of 2-(Diethoxyphosphoryl)acetic Acid
The most common and straightforward method for the synthesis of 2-(Diethoxyphosphoryl)acetic acid is through the hydrolysis of its corresponding ester, triethyl phosphonoacetate.
Experimental Protocol: Hydrolysis of Triethyl Phosphonoacetate
This protocol details the laboratory-scale synthesis of 2-(Diethoxyphosphoryl)acetic acid from triethyl phosphonoacetate.
Materials:
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Triethyl phosphonoacetate (CAS: 867-13-0)
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Potassium hydroxide (KOH)
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Ethanol
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Water
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1N Hydrochloric acid (HCl)
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Chloroform
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Anhydrous sodium sulfate (Na2SO4)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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pH meter or pH paper
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Rotary evaporator
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Separatory funnel
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Standard glassware for extraction and filtration
Procedure:
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Dissolution: In a round-bottom flask, dissolve triethyl phosphonoacetate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 14:1 ratio).
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Hydrolysis: While stirring the solution at room temperature, add a solution of potassium hydroxide (approximately 1.0 to 1.1 equivalents) dropwise. Continue stirring at room temperature and monitor the reaction progress (e.g., by TLC).
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Neutralization: Once the reaction is complete, carefully neutralize the mixture to a pH of approximately 4 by adding 1N HCl.
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Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
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Extraction: Dilute the remaining aqueous solution with chloroform and transfer it to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.
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Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(Diethoxyphosphoryl)acetic acid. The product is often obtained in high purity and yield.[1]
Synthesis Workflow
Applications in Drug Development
2-(Diethoxyphosphoryl)acetic acid and its derivatives are valuable tools in drug discovery and development, primarily serving as building blocks for more complex molecules with potential therapeutic activities.
Horner-Wadsworth-Emmons Reaction
A primary application of 2-(Diethoxyphosphoryl)acetic acid is in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the stereoselective synthesis of alkenes. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. This reaction is particularly useful for creating carbon-carbon double bonds in the synthesis of complex natural products and active pharmaceutical ingredients.
Role as a Phosphate Mimic in Antiviral and Anticancer Agents
The phosphonate group of 2-(Diethoxyphosphoryl)acetic acid is a stable isostere of a phosphate group. This property is exploited in the design of molecules that can mimic natural phosphates and interact with biological targets such as enzymes.
Antiviral Activity: Phosphonate-containing compounds, including derivatives of 2-(Diethoxyphosphoryl)acetic acid, have been investigated as antiviral agents. They can act as inhibitors of viral DNA polymerases. Unlike nucleoside analogs that require intracellular phosphorylation to become active, some carboxyphosphonates are designed to mimic the triphosphate form of nucleosides, allowing them to directly inhibit the enzyme. This inhibition occurs through competition with the natural deoxynucleoside triphosphate substrates, leading to the termination of the growing DNA chain.
Anticancer Activity: Derivatives of 2-(Diethoxyphosphoryl)acetic acid have also been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The phosphonate moiety can be incorporated into molecules designed to target specific enzymes or signaling pathways involved in cancer cell proliferation and survival.
Table 2: Biological Activity of 2-(Diethoxyphosphoryl)acetic Acid Derivatives
| Derivative | Target/Assay | Activity | Cell Line(s) | Reference(s) |
| Ethyl 2-(bis(diethoxyphosphoryl)methyl)amino-2-(4-hydroxyphenyl) acetate | Cytotoxicity | IC50 = 11 µM | K-562 (Human chronic myeloid leukemia) | |
| Ethyl 2-(bis(diethoxyphosphoryl)methyl)amino-2-(4-hydroxyphenyl) acetate | Cytotoxicity | IC50 = 10 µM | Colo 205 (Human colon carcinoma) | |
| N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Antiviral Activity | EC50 = 45 µM | Human coronavirus (229E) | [5] |
| 5'-N-[(diethyl-phosphon) acetyl]adenosine (amide) | Antiviral Activity | EC50 = 48 µM | HSV-2 | [6] |
| 5'-deoxy-5'-N-(phosphon-acetyl)adenosine sodium salt (amide) | Antiviral Activity | EC50 = 110 µM | HIV-1 | [6] |
Hypothetical Signaling Pathway Inhibition
While specific signaling pathway involvement for 2-(Diethoxyphosphoryl)acetic acid itself is not extensively documented, its derivatives, as phosphate mimics, can be rationally designed to interfere with phosphorylation-dependent signaling cascades crucial for cell survival and proliferation, such as the NF-κB and MAPK pathways. The inhibition of these pathways is a common strategy in the development of anti-inflammatory and anticancer drugs.
Safety and Handling
2-(Diethoxyphosphoryl)acetic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-(Diethoxyphosphoryl)acetic acid is a valuable and versatile reagent in organic chemistry with significant potential in the field of drug development. Its utility in the Horner-Wadsworth-Emmons reaction allows for the efficient synthesis of complex molecular architectures. Furthermore, the phosphonate moiety serves as a key pharmacophore in the design of enzyme inhibitors, particularly for antiviral and anticancer applications. A thorough understanding of its properties, synthesis, and applications is essential for researchers aiming to leverage this compound in their scientific endeavors.
References
- 1. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis and antitumor activity of phosphonate derivatives containing amino acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoengineering of Phosphate/Phosphonate Drugs via Competitive Replacement with Metal‐Phenolic Networks to Overcome Breast Tumor with Lung and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Beneficial Effects of THSG on Acetic Acid-Induced Experimental Colitis: Involvement of Upregulation of PPAR-γ and Inhibition of the Nf-Κb Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]
